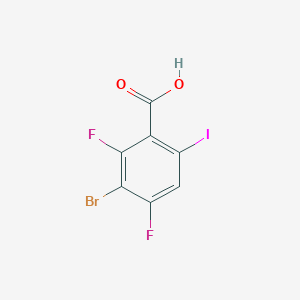

3-Bromo-2,4-difluoro-6-iodobenzoic acid

Description

Significance of Halogenated Aromatic Systems as Versatile Synthetic Intermediates

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. ncert.nic.in The presence of halogen atoms provides reactive sites for a wide array of chemical transformations, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. This versatility allows for the construction of complex molecular architectures.

These halogenated intermediates are crucial in the synthesis of numerous commercial products, from pharmaceuticals and agrochemicals to advanced materials like high-performance polymers and dyes. numberanalytics.comiloencyclopaedia.org For instance, halogenated aromatics are key precursors in the manufacturing of certain antidepressants and antihistamines. numberanalytics.com The substitution of hydrogen with halogen atoms can also significantly alter the electronic properties and lipophilicity of a molecule, which is a critical aspect of drug design and materials science. The controlled, stepwise replacement of different halogens on a polysubstituted ring allows for the regioselective introduction of various functional groups, a key strategy in multi-step synthesis.

Structural Context of Benzoic Acid Derivatives with Multiple Halogen Substituents

Benzoic acid derivatives featuring multiple halogen substituents are a cornerstone of modern synthetic chemistry. The carboxylic acid group itself is a versatile functional handle, capable of undergoing esterification, amidation, and reduction, among other reactions. When combined with multiple halogen atoms on the aromatic ring, the synthetic potential expands considerably.

The differing reactivity of various halogens (I > Br > Cl > F) in common catalytic reactions allows for selective functionalization. For example, an iodine atom can be selectively targeted in a cross-coupling reaction while a bromine or chlorine atom on the same ring remains intact for subsequent transformations. This orthogonal reactivity is a powerful tool for synthetic chemists. The fluorine atoms, in contrast, are generally less reactive but significantly influence the molecule's electronic properties, pKa, and conformational preferences due to their high electronegativity and small size. This strategic placement of different halogens on a benzoic acid scaffold provides a pre-functionalized platform for building complex molecules with precise control over their final structure.

Defining the Research Focus: 3-Bromo-2,4-difluoro-6-iodobenzoic Acid as a Strategic Polyhalogenated Building Block

This compound (CAS No: 1160573-53-4) stands out as a particularly strategic building block due to its unique arrangement of four different functional groups. aobchem.com Each substituent—a carboxylic acid, an iodine atom, a bromine atom, and two fluorine atoms—occupies a specific position on the benzene (B151609) ring, offering a rich platform for selective chemical modifications.

The presence of both bromine and iodine offers two distinct points for sequential cross-coupling reactions, enabling the stepwise and regioselective introduction of different aryl, alkyl, or other organic fragments. The highly electronegative fluorine atoms at positions 2 and 4 significantly modulate the reactivity of the adjacent halogen atoms and the acidity of the carboxylic acid group. This substitution pattern makes the compound an attractive starting material for the synthesis of highly functionalized and complex target molecules, particularly in the fields of medicinal chemistry and materials science where precise control over molecular architecture is paramount.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160573-53-4 | aobchem.com |

| Molecular Formula | C₇H₂BrF₂IO₂ | aobchem.com |

| Purity | 95% | aobchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF2IO2 |

|---|---|

Molecular Weight |

362.89 g/mol |

IUPAC Name |

3-bromo-2,4-difluoro-6-iodobenzoic acid |

InChI |

InChI=1S/C7H2BrF2IO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13) |

InChI Key |

ZXXAVLHWVAKSOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)C(=O)O)F)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2,4 Difluoro 6 Iodobenzoic Acid and Congeners

Regioselective Halogenation Strategies for Polyhalogenated Benzoic Acids

The synthesis of polyhalogenated benzoic acids is complex due to the directing effects of existing substituents on the aromatic ring. Halogens are ortho-, para-directors, while the carboxylic acid group is a meta-director. The interplay of these electronic effects, combined with steric hindrance from the existing groups, governs the position of subsequent halogenation. nih.govwikipedia.org Achieving a specific substitution pattern, as seen in 3-Bromo-2,4-difluoro-6-iodobenzoic acid, often necessitates a carefully planned, multi-step approach. nih.gov Strategies often rely on leveraging the combined electronic and steric influences of the substituents to guide the incoming electrophile to the desired position. biorxiv.orgwuxiapptec.com

Electrophilic Aromatic Substitution: Mechanistic and Catalytic Considerations

Electrophilic aromatic substitution (EAS) is the fundamental reaction for introducing halogens to an aromatic ring. wikipedia.org The mechanism proceeds in two principal steps:

Formation of a Sigma Complex: The aromatic π-system acts as a nucleophile, attacking a potent electrophile (e.g., a polarized halogen). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, collapsing the intermediate and restoring the stable aromatic system, now bearing the new halogen substituent. byjus.commasterorganicchemistry.com

For less reactive aromatic rings, such as those already bearing deactivating halogen substituents, the halogen (e.g., Br₂ or Cl₂) is often not electrophilic enough to initiate the reaction. In these cases, a catalyst is required to activate the halogen and generate a more potent electrophilic species. byjus.comyoutube.com

While traditional halogenations employ strong Lewis acids like iron or aluminum trihalides, certain organic acids and highly polar solvents can also serve as effective catalysts or promoters. wikipedia.org Trifluoroacetic acid (TFA), a strong organic acid, has been utilized as a medium and catalyst for various electrophilic substitution reactions, including halogenation. acs.orgnih.govacs.org Its high acidity can polarize the halogenating agent, increasing its electrophilicity.

Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful solvents that can enable and enhance regioselective halogenation with N-halosuccinimides (NCS, NBS, NIS) without the need for an additional catalyst. organic-chemistry.orgnih.gov The unique properties of HFIP, including its strong hydrogen-bond-donating ability, low nucleophilicity, and mild acidity (pKa ≈ 9.3), allow it to activate the N-halogen bond, facilitating the electrophilic attack by the arene. organic-chemistry.orgwikipedia.orgrsc.orgnih.gov

The efficiency of halogenation reactions is highly dependent on the chosen conditions. Factors such as solvent, temperature, and the nature of the halogenating agent can significantly influence yield and selectivity. For instance, using a highly activating solvent like HFIP can allow reactions to proceed rapidly under mild conditions. organic-chemistry.org

A key metric for evaluating the sustainability of a chemical process is atom economy , which measures the efficiency with which atoms from the reactants are incorporated into the desired product. researchgate.net The formula for calculating atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.orgyoutube.comyoutube.comyoutube.com

In electrophilic aromatic substitution, the atom economy is inherently less than 100% because a byproduct is always generated (e.g., HBr in bromination with Br₂). The choice of halogenating agent directly impacts the atom economy, as shown in the table below.

Table 1: Atom Economy Comparison for the Monobromination of Benzene (B151609)

| Reagent | Byproduct(s) | Molecular Mass of Reactants (g/mol) | Molecular Mass of Desired Product (C₆H₅Br) (g/mol) | Atom Economy |

|---|---|---|---|---|

| Br₂ | HBr | Benzene (78.11) + Br₂ (159.81) = 237.92 | 157.01 | 66.0% |

| N-Bromosuccinimide (NBS) | Succinimide | Benzene (78.11) + NBS (177.99) = 256.10 | 157.01 | 61.3% |

This table illustrates how different reagents for the same transformation result in different atom economies, a key concept in green chemistry. Reactions with higher atom economy are more efficient as they generate less waste.

Sequential Introduction of Halogen Atoms on the Aromatic Ring

Given the multiple, different halogen substituents on this compound, a sequential halogenation strategy is the most logical synthetic approach. nih.govresearchgate.netmdpi.com This involves introducing the halogen atoms one at a time, where the regiochemical outcome of each step is controlled by the directing effects of the substituents already present.

A plausible, though hypothetical, route could start from 2,4-difluorobenzoic acid. The directing effects of the substituents would need to be carefully considered at each stage.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -COOH | Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

This table summarizes the directing effects of functional groups relevant to the synthesis of polyhalogenated benzoic acids. These effects are crucial for planning a sequential synthesis strategy.

In the synthesis of a complex molecule like this compound, the first halogenation would be directed by the fluorine and carboxyl groups. Subsequent halogenations would be directed by the growing number of substituents, making regiocontrol increasingly challenging.

Decarboxylative Halogenation: An Alternative Synthetic Route for Aryl Halides

An alternative to direct halogenation is decarboxylative halogenation, also known as halodecarboxylation. acs.orgnih.gov This powerful transformation involves the replacement of a carboxylic acid group with a halogen atom. acs.orgnih.gov This method is particularly valuable because it can provide access to aryl halide regioisomers that are difficult or impossible to synthesize via traditional electrophilic substitution pathways. acs.orgnih.gov The required aryl carboxylic acids are often readily available or can be prepared by oxidizing the corresponding methylarenes. acs.org

Recent advances have led to the development of general and mild protocols for decarboxylative halogenation that can be applied to a wide range of (hetero)aryl carboxylic acids to furnish iodides, bromides, chlorides, and even fluorides. nih.govosti.gov

Mechanism of C-C Bond Cleavage and Halogen Incorporation

The mechanism of decarboxylative halogenation involves the cleavage of the C-C bond between the aromatic ring and the carboxyl group. nih.gov While several mechanisms exist, many modern methods, particularly those catalyzed by copper or promoted by light, proceed through an aryl radical intermediate. nih.govnih.govacs.orgprinceton.edu

A generalized radical mechanism can be described as follows:

Generation of an Aryl Radical: The carboxylic acid, often in the form of a salt or complex with a metal catalyst (e.g., copper), undergoes a single-electron transfer (SET) event, often initiated by light (photoredox catalysis), to form an acyloxy radical. nih.govnih.gov

Decarboxylation: This acyloxy radical is unstable and rapidly loses a molecule of carbon dioxide (CO₂) to generate a highly reactive aryl radical. nih.govquora.com

Halogen Incorporation: The aryl radical is then trapped by a halogen atom source (e.g., N-halosuccinimide or a copper-halide complex) to form the final aryl halide product. nih.govacs.org

Recent studies have also proposed alternative, non-radical pathways. For example, a transition-metal-free decarboxylative bromination has been suggested to proceed via a concerted mechanism involving a four-membered transition state, which avoids the formation of free radical intermediates. nih.govrsc.orgscientificupdate.comrsc.org

Table 3: Comparison of Selected Decarboxylative Halogenation Methods

| Method | Catalyst / Promoter | Halogen Source | Proposed Intermediate | Key Features |

|---|---|---|---|---|

| Photoredox Copper Catalysis | Cu(I)/Cu(II), Light (365 nm) | N-halosuccinimides, etc. | Aryl Radical | Broad substrate scope for I, Br, Cl, F; mild conditions. nih.govosti.govnih.govorganic-chemistry.org |

| Hunsdiecker-type Reaction | Silver or Iridium Salts | Diatomic Halogens | Radical Intermediates | Classic method, often requires stoichiometric metal salts. scientificupdate.com |

| Transition-Metal-Free | Base (e.g., K₃PO₄) | Tetrabutylammonium tribromide | Concerted (non-radical) | Avoids transition metals; effective for electron-rich arenes. nih.govrsc.orgscientificupdate.com |

This table provides an overview of different approaches to decarboxylative halogenation, highlighting the diversity of available methods and their mechanistic pathways.

Regioselectivity Control through Decarboxylative Approaches

Decarboxylative halogenation has emerged as a powerful strategy for the synthesis of aryl halides from readily available carboxylic acids. princeton.edu This method offers a unified approach to accessing all four types of aryl halides (fluoro, chloro, bromo, and iodo) by simply modifying the halogenating agent and reaction conditions. princeton.edu A key advantage of these approaches is their potential to overcome the limitations of traditional electrophilic aromatic substitution, where the inherent directing effects of substituents can hinder the synthesis of specific isomers.

Modern decarboxylative methods often employ transition-metal catalysis. For instance, copper-mediated protocols have proven effective for the decarboxylation of a wide range of electron-rich and electron-deficient benzoic acids. princeton.edu Notably, these reactions are often agnostic to the substitution pattern, meaning the presence of a sterically demanding ortho-substituent is not a prerequisite for reactivity. princeton.edu This allows for the efficient halogenation of meta- and para-substituted acids as well. princeton.edu

A significant challenge in this area has been decarboxylative fluorination. nih.govresearchgate.net Radical decarboxylative C(sp²)-F bond formation is difficult because aryl radicals are not as nucleophilic as their aliphatic counterparts, making them less reactive toward electrophilic fluorinating reagents. researchgate.net To address this, a photoinduced, copper-catalyzed method has been developed. nih.govresearchgate.net This approach involves a low-barrier, photoinduced ligand-to-metal charge transfer (LMCT) to generate a high-valent arylcopper(III) complex, which then undergoes reductive elimination to form the aryl-fluoride bond. nih.govresearchgate.net This strategy has successfully been applied to the previously elusive general decarboxylative fluorination of benzoic acids. nih.govscinapse.io

The general mechanism for these copper-catalyzed decarboxylative halogenations is believed to proceed through an aryl radical intermediate, generated under a common set of mild conditions. princeton.edu By selecting the appropriate halogen source, this versatile intermediate can be trapped to form the desired aryl halide, providing a rapid route for the diversification of aryl carboxylic acids. princeton.edu

Table 1: Overview of Decarboxylative Halogenation Approaches

| Approach | Catalyst/Mediator | Key Feature | Application | Citation |

|---|---|---|---|---|

| Unified Halogenation | Copper (Catalytic) | A single set of conditions can be adapted for fluorination, chlorination, bromination, and iodination by changing the halogen source. | Diversification of (hetero)aryl carboxylic acids. | princeton.edu |

| Photoinduced Fluorination | Copper(II) with LED irradiation | Overcomes the high activation barrier for decarboxylative fluorination via a photoinduced LMCT pathway. | General decarboxylative fluorination of benzoic acids. | nih.govresearchgate.net |

| Rhodium-Mediated Addition | Rhodium | Involves the decarboxylative conjugate addition of fluorinated benzoic acids. | Stoichiometric and catalytic transformations. | nih.gov |

Derivatization and Functionalization of Benzoic Acid Precursors

The synthesis of complex, multi-halogenated benzoic acids often relies on the stepwise derivatization and functionalization of simpler, substituted benzoic acid precursors. This approach allows for the sequential introduction of different halogens, with the existing substituents guiding the position of the next functionalization.

The synthesis of compounds like this compound can be envisioned starting from a difluorinated benzoic acid or a related bromo-difluoro-benzene derivative. For example, a common strategy involves the use of organometallic intermediates. A process for preparing 4-bromo-2,6-difluorobenzoic acid starts with 3,5-difluorobromobenzene, which is treated with an organolithium reagent. google.com This creates a lithium salt intermediate that can then be carboxylated (e.g., by reaction with carbon dioxide) to yield the desired benzoic acid. google.com This method benefits from readily available starting materials and mild reaction conditions. google.com

Similarly, a process for making 2,4-difluoro-3-Q1-benzoic acid (where Q1 can be a halogen) involves a two-step sequence. First, 1-bromo-2,4-difluorobenzene (B57218) is treated with a strong base and then an electrophilic reagent to introduce a substituent at the 3-position, forming a 1-bromo-2,4-difluoro-3-Q1-benzene. google.com In the second step, this intermediate undergoes a halogen-metal exchange, typically with an organolithium reagent, followed by carboxylation with carbon dioxide to produce the final benzoic acid. google.com

The conversion of halogenated benzophenones through oxidative cleavage also represents a viable, albeit indirect, route to halogenated benzoic acids. google.com

Table 2: Example Synthetic Routes from Benzoic Acid Derivatives

| Starting Material | Key Reagents | Intermediate | Product | Citation |

|---|---|---|---|---|

| 3,5-Difluorobromobenzene | Organolithium reagent, CO₂ | 4-Substituted lithium salt of 3,5-difluoro bromobenzene | 4-Bromo-2,6-difluorobenzoic acid | google.com |

| 1-Bromo-2,4-difluorobenzene | Strong base, Electrophile (Q1), Organometallic reagent, CO₂ | 1-Bromo-2,4-difluoro-3-Q1-benzene | 2,4-Difluoro-3-Q1-benzoic acid | google.com |

Control of Regioselectivity in Multi-Halogenated Systems

Achieving the correct arrangement of substituents in multi-halogenated systems is arguably the most critical challenge. The regiochemical outcome of a reaction is dictated by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, but its deprotonated form, the carboxylate, is a powerful ortho-director in directed ortho-metalation (DoM) reactions. organic-chemistry.org

Directed ortho-metalation allows for functionalization at the position adjacent (ortho) to the directing group. By treating an unprotected benzoic acid with a suitable organolithium reagent (like s-BuLi/TMEDA), deprotonation can occur exclusively at the position ortho to the carboxylate. organic-chemistry.org This strategy provides a powerful tool for introducing substituents, including halogens, with high regioselectivity. Interestingly, a reversal of regioselectivity can sometimes be achieved by changing the base system (e.g., to n-BuLi/t-BuOK). organic-chemistry.org

For introducing halogens at positions not easily accessible through DoM, other strategies must be employed. Iridium-catalyzed C-H borylation or halogenation reactions, directed by the carboxylate group, offer another pathway for regioselective functionalization. researchgate.net An iridium-catalyzed ortho-monoiodination of benzoic acids has been developed that proceeds under mild conditions with high selectivity for mono- over di-iodination, even on substrates with two equivalent ortho C-H bonds. researchgate.net This method is tolerant of a wide range of electronic properties on the substrate, making it highly versatile for the late-stage functionalization of complex molecules. researchgate.net

The sequence of halogen introduction is therefore paramount. For a target like this compound, a synthetic plan might involve:

Starting with a 2,4-difluorobenzoic acid derivative.

Using a directed ortho-metalation or catalyzed C-H activation strategy to introduce the iodine atom at the 6-position, ortho to the carboxylic acid.

Finally, introducing the bromine atom at the 3-position. The combined directing effects of the existing fluoro, iodo, and carboxylate groups would need to be carefully considered to achieve the desired regiochemistry in this final bromination step.

Table 3: Methods for Regioselectivity Control

| Method | Directing Group | Reagent System | Position Functionalized | Citation |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Carboxylate (-COO⁻) | s-BuLi/TMEDA | Ortho to carboxylate | organic-chemistry.org |

| Catalytic C-H Iodination | Carboxylic Acid (-COOH) | Iridium catalyst | Ortho to carboxylate | researchgate.net |

| Halogen-Metal Exchange | Bromo substituent | Organolithium reagent | Position of the bromo substituent | google.com |

Reactivity Profiling and Reaction Mechanisms of 3 Bromo 2,4 Difluoro 6 Iodobenzoic Acid

Differential Reactivity of Carbon-Halogen Bonds (C-Br, C-F, C-I)

The reactivity of 3-Bromo-2,4-difluoro-6-iodobenzoic acid is dominated by the differential characteristics of its three carbon-halogen bonds: C-I at the C6 position, C-Br at the C3 position, and C-F at the C2 and C4 positions. In transition-metal-catalyzed cross-coupling reactions, the rate of reaction is largely dependent on the initial oxidative addition step, which involves the cleavage of a carbon-halogen bond. beilstein-journals.orgthieme-connect.de The propensity for this bond to break is inversely related to its bond dissociation energy (BDE). nih.govorganic-chemistry.org

The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I. organic-chemistry.orglibretexts.org Consequently, the reactivity of these bonds in palladium-catalyzed reactions follows the reverse order: C-I > C-Br > C-Cl >> C-F. beilstein-journals.org For this compound, this hierarchy dictates that the carbon-iodine bond is the most labile and thus the primary site for selective functionalization. The carbon-bromine bond is significantly less reactive than the C-I bond but much more reactive than the C-F bonds, which are typically inert under standard cross-coupling conditions. beilstein-journals.org

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~228 | Highest |

| C-Br | ~290 | Intermediate |

| C-F | ~467 | Lowest |

This table presents generalized data to illustrate the reactivity trend. libretexts.org

Analysis of Leaving Group Abilities and Steric Hindrance

The leaving group ability of the halogens in palladium-catalyzed cross-coupling reactions is directly correlated with the C-X bond strength. beilstein-journals.org Iodide is an excellent leaving group due to the weakness of the C-I bond, making the C6 position the most probable site for initial reaction. organic-chemistry.orgnih.gov Bromide is a moderately good leaving group, while fluoride (B91410) is a very poor one. nih.gov

Steric hindrance also plays a crucial role in the reactivity of this compound. The iodine atom at the C6 position is ortho to the carboxylic acid group. This proximity, along with the adjacent fluorine at C2, creates significant steric bulk around the carboxylic acid function. This steric crowding can lead to the "ortho effect," where the carboxyl group is twisted out of the plane of the benzene (B151609) ring. beilstein-journals.orgcapes.gov.br This disruption of coplanarity can influence the electronic properties and accessibility of the reaction sites. The iodine atom itself is large, but its position ortho to the carboxylic acid may also influence the approach of the palladium catalyst. However, the inherent high reactivity of the C-I bond often overcomes moderate steric hindrance. thieme-connect.de The bromine atom at C3 is less sterically encumbered than the ortho C6-iodine.

Influence of Electronic Effects from Fluorine Substituents

The two fluorine atoms at positions C2 and C4 exert a powerful influence on the molecule's reactivity through their strong electron-withdrawing inductive effect (-I effect). nih.govnih.gov This effect reduces the electron density of the aromatic ring, making all the carbon-halogen bonds more electrophilic and generally more susceptible to oxidative addition by a palladium(0) catalyst. nih.gov

The fluorine at C2, being ortho to the C-I bond and meta to the C-Br bond, will have a pronounced electronic impact. Similarly, the fluorine at C4 is ortho to the C-Br bond and para to the C-I bond. These strong inductive effects can enhance the rate of oxidative addition at both the C-I and C-Br positions compared to a non-fluorinated analogue. In cases of polyhalogenated aromatics with identical halogens, electronic effects are a key determinant of site selectivity; the reaction often occurs at the most electrophilic carbon position. nih.govnih.gov In this compound, while the C-I bond remains the most reactive due to its low BDE, the electronic activation provided by the fluorine atoms further primes the molecule for cross-coupling reactions.

Cross-Coupling Reactions as Strategic Functionalization Pathways

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the selective functionalization of polyhalogenated molecules like this compound. beilstein-journals.orgthieme-connect.de The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira

Palladium-catalyzed reactions are among the most versatile tools for aryl halide functionalization. thieme-connect.de

Suzuki-Miyaura Reaction : This reaction couples an aryl halide with an organoboron reagent (like a boronic acid) to form a new C-C bond. researchgate.netnih.gov It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. arkat-usa.orgnih.gov

Heck Reaction : The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. nih.govias.ac.in This method is highly effective for synthesizing substituted alkenes and for intramolecular ring-forming reactions. capes.gov.brias.ac.in

Sonogashira Reaction : This reaction couples an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgnih.gov It typically requires both palladium and copper(I) co-catalysis.

For this compound, all three reaction types would be expected to proceed with high chemoselectivity at the C-I bond first.

Chemo- and Site-Selective Monocoupling of Polyhalogenated Systems

Chemoselectivity refers to the preferential reaction of one functional group over another. In polyhalogenated compounds, this is typically governed by the different reactivities of the carbon-halogen bonds. beilstein-journals.orgorganic-chemistry.org For this compound, a monocoupling reaction can be achieved with high selectivity at the C6 position (C-I bond) by using one equivalent of the coupling partner under carefully controlled conditions. nih.gov The much greater reactivity of the C-I bond compared to the C-Br bond ensures that the Suzuki, Heck, or Sonogashira reaction occurs almost exclusively at the iodo-substituted position. organic-chemistry.orgnih.gov

Site-selectivity becomes relevant when there are multiple identical halogens. While not the case here for the initial reaction, achieving selective monocoupling is a foundational step in the sequential functionalization of such molecules. Following the initial coupling at the C-I position, the resulting product, a 3-bromo-2,4-difluoro-6-substituted-benzoic acid, can then undergo a second cross-coupling reaction at the C-Br position, demonstrating the strategic potential of this substrate.

| Reaction Type | Primary Reaction Site | Secondary Reaction Site | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | C6 (Iodo) | C3 (Bromo) | Based on C-X bond energy hierarchy (C-I < C-Br). beilstein-journals.org |

| Heck | C6 (Iodo) | C3 (Bromo) | Based on C-X bond energy hierarchy (C-I < C-Br). organic-chemistry.org |

| Sonogashira | C6 (Iodo) | C3 (Bromo) | Based on C-X bond energy hierarchy (C-I < C-Br). nih.gov |

Regioselective Directing Effects in Coupling Reactions

Regioselectivity concerns the preference for reaction at one position over another. In the context of this compound, regioselectivity is primarily dictated by the inherent reactivity difference between the C-I and C-Br bonds. The first coupling reaction is regioselectively directed to the C6 position.

Once the first coupling has occurred, the electronic and steric environment of the molecule changes, which influences the regioselectivity of a subsequent reaction at the C-Br bond. The nature of the newly introduced group at C6 can influence the reactivity of the C-Br bond. Furthermore, the choice of palladium catalyst and, particularly, the phosphine (B1218219) ligands can sometimes be used to control or switch the regioselectivity of cross-coupling reactions in di- or polyhalogenated systems, although this is more common when the reacting halogens are identical. nih.govnih.gov In this specific molecule, the directing effects are overwhelmingly controlled by the intrinsic bond energies, making the C-I position the unequivocal primary site of reaction. beilstein-journals.org

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are a cornerstone of C-C and C-heteroatom bond formation, traditionally employing copper catalysts to couple aryl halides with various nucleophiles. organic-chemistry.orgnih.gov In the case of this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a critical determinant of the reaction's regioselectivity. The carbon-iodine bond is the most labile and, therefore, the most likely site for initial oxidative addition to the copper catalyst. organic-chemistry.org

This preferential reactivity allows for the selective functionalization at the C-6 position. For instance, in the presence of a suitable copper catalyst and a nucleophile such as an alcohol or an amine, a C-O or C-N bond can be formed selectively at the position of the iodine atom. The general mechanism for such a reaction involves the formation of an organocopper intermediate, followed by reductive elimination to yield the coupled product. organic-chemistry.org

Illustrative Ullmann-Type Coupling Reactions of this compound

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Major Product |

| Phenol | CuI | Cs2CO3 | DMF | 120 | 3-Bromo-2,4-difluoro-6-phenoxybenzoic acid |

| Aniline | Cu2O | K3PO4 | Dioxane | 130 | 3-Bromo-2,4-difluoro-6-(phenylamino)benzoic acid |

| Methanol | Cu(OAc)2 | NaH | Methanol | 100 | 3-Bromo-2,4-difluoro-6-methoxybenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The two fluorine atoms in this compound act as strong electron-withdrawing groups, which significantly activate the aromatic ring towards nucleophilic attack. This effect increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbon atoms attached to the halogens.

The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The position of nucleophilic attack is dictated by the ability of the substituents to stabilize the negative charge of this intermediate. In this molecule, the fluorine atoms are expected to be the most likely leaving groups in an SNAr reaction, especially when positioned ortho or para to other activating groups.

Oxidation and Reduction Transformations of the Aromatic Core

The oxidation and reduction of the aromatic core of this compound can be challenging due to the presence of multiple sensitive functional groups. Strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the degradation of the benzene ring or the carboxylic acid group. Milder oxidation conditions might be employed to selectively oxidize other parts of a molecule if this core is part of a larger structure.

Reduction of the aryl halides can be achieved using various methods, including catalytic hydrogenation or metal-hydride reagents. However, selective reduction of one halogen over the others can be difficult to control. The reactivity order for reduction is typically C-I > C-Br > C-Cl, suggesting that the iodine atom would be the most susceptible to reductive cleavage.

Regioselective Functionalization Methodologies

The presence of multiple distinct halogen atoms on this compound allows for a range of regioselective functionalization strategies, primarily through cross-coupling reactions such as Suzuki or Stille couplings. The differential reactivity of the C-I and C-Br bonds is key to achieving selectivity. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the C-6 position while leaving the C-3 bromine intact for subsequent transformations.

Regioselective Suzuki Coupling of this compound

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Major Product |

| Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/Water | 3-Bromo-2,4-difluoro-6-phenylbenzoic acid |

| Thiophene-2-boronic acid | PdCl2(dppf) | dppf | K3PO4 | Dioxane/Water | 3-Bromo-2,4-difluoro-6-(thiophen-2-yl)benzoic acid |

Strategies for Mitigating Competing Side Reactions in Multi-Halogenated Systems

A common side reaction in the cross-coupling of polyhalogenated aromatic compounds is hydrodehalogenation, where a halogen substituent is replaced by a hydrogen atom. This can reduce the yield of the desired functionalized product. Several strategies can be employed to mitigate this issue:

Choice of Catalyst and Ligand: Using bulky electron-rich phosphine ligands can promote the desired reductive elimination step over competing side reactions.

Reaction Conditions: Careful optimization of temperature, reaction time, and the choice of base and solvent can minimize hydrodehalogenation.

Additives: The use of certain additives can sometimes suppress unwanted side reactions.

Directed Ortho-Metalation in Unprotected Benzoic Acids

The carboxylic acid group is a well-established directing group for ortho-metalation, a reaction that involves the deprotonation of the aromatic ring at the position ortho to the directing group using a strong base, typically an organolithium reagent. nih.gov In the case of this compound, the carboxylate formed in situ can direct lithiation to the C-2 or C-6 position. However, the presence of other substituents complicates the regioselectivity.

The fluorine atom at the C-2 position is also a known ortho-directing group. Therefore, the ultimate site of metalation will be determined by the combined directing effects of the carboxylate and the fluorine atom, as well as the steric hindrance imposed by the adjacent iodine and bromine atoms. It has been shown that in similar systems, the use of hindered lithium dialkylamides can lead to selective ortho-lithiation. nih.gov For 3-chlorobenzoic acid, treatment with LDA leads to the formation of lithium 3-chloro-2-lithiobenzoate. nih.gov A similar outcome could be anticipated for this compound, with the regioselectivity being a subject for experimental verification.

Computational and Theoretical Investigations of 3 Bromo 2,4 Difluoro 6 Iodobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity, providing insights that complement experimental work. For a molecule like 3-Bromo-2,4-difluoro-6-iodobenzoic acid, these methods can elucidate the influence of multiple, competing substituent effects on the aromatic ring.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, particularly for aromatic systems. figshare.com DFT methods calculate the electron density of a molecule to determine its energy and, from there, its various properties. For substituted benzoic acids, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as molecular orbital energies. researchgate.netpreprints.org

In the case of this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic structure. researchgate.netuc.pt These calculations can quantify the electron-withdrawing effects of the fluorine, bromine, iodine, and carboxylic acid substituents, and how these effects modulate the electron density across the benzene (B151609) ring. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzoic Acid

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Note: These are representative values for a similarly substituted aromatic acid and are intended for illustrative purposes. |

Semiempirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster, albeit less rigorous, alternative to ab initio methods like DFT. scispace.com These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. wikipedia.org This approach allows for the rapid calculation of molecular descriptors for large sets of molecules.

AM1 and PM3 are particularly useful for obtaining properties like heats of formation, dipole moments, and bond orders. scispace.com For this compound, these methods can be used to quickly screen for reactivity trends. PM3, a reparameterization of AM1, often provides slightly better predictions for thermochemical data. rsc.org While not as accurate as DFT for detailed electronic structure analysis, their speed makes them valuable for initial computational screening and for providing input for more complex calculations. rsc.org

Table 2: Comparison of AM1 and PM3 Calculated Properties for a Halogenated Aromatic Compound

| Molecular Descriptor | AM1 Value | PM3 Value |

| Heat of Formation (kcal/mol) | -85.2 | -82.5 |

| Dipole Moment (Debye) | 3.5 | 3.3 |

| Ionization Potential (eV) | 9.8 | 9.7 |

| Note: These values are illustrative and represent typical outputs from semiempirical calculations for a related compound. |

Computational Prediction of Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Predicting the site of attack for an incoming electrophile on a substituted benzene ring is a classic problem in organic chemistry. For a polysubstituted ring like that in this compound, where multiple directing effects are at play, computational methods are invaluable for predicting the regioselectivity of Electrophilic Aromatic Substitution (EAS) reactions. figshare.comnih.gov

One approach to predicting EAS regioselectivity is to calculate the proton affinity at various positions on the aromatic ring. The position with the highest proton affinity corresponds to the most basic site, which is also the most likely site of electrophilic attack. This method essentially maps the nucleophilicity of the aromatic ring. The calculation involves determining the energy change upon adding a proton to each available carbon atom on the ring, forming the corresponding sigma-complex (arenium ion). The most stable sigma-complex indicates the preferred site of substitution. nih.gov For this compound, this would involve comparing the stability of the arenium ions formed by protonation at the C5 position.

The Frontier Molecular Orbital (FMO) theory provides another powerful tool for predicting reactivity. In an EAS reaction, the interaction between the HOMO of the aromatic compound and the LUMO of the electrophile is key. The reaction is expected to occur at the position on the aromatic ring where the HOMO has the largest electron density (orbital coefficient). By visualizing the HOMO of this compound, one can identify the carbon atom(s) that are most likely to engage in bonding with an incoming electrophile. The combined deactivating, ortho-para directing effects of the halogens and the meta-directing effect of the carboxylic acid would create a complex HOMO distribution, making this analysis particularly insightful. preprints.orgresearchgate.net

Theoretical Studies of Electrochemical Dehalogenation Mechanisms

Electrochemical methods can be employed to selectively remove halogen atoms from aromatic rings. Understanding the mechanism of this dehalogenation is crucial for controlling the reaction outcome. Theoretical studies can model the step-by-step process of electron transfer and bond cleavage. For this compound, the iodine atom is the most likely to be removed first in a reductive dehalogenation process due to the lower C-I bond strength compared to C-Br and C-F.

Theoretical investigations of this process would involve calculating the reduction potentials and the activation barriers for the cleavage of the carbon-halogen bonds. The mechanism likely proceeds through the formation of a radical anion upon the initial electron transfer, followed by the cleavage of the C-I bond to yield an aryl radical and an iodide ion. This aryl radical can then be further reduced or can abstract a hydrogen atom from the solvent. Computational models can help to elucidate the energetics of these competing pathways and predict the final products of the electrochemical reduction. nih.govnih.gov

Modeling Electron Transfer and Radical Anion Formation

The formation of a radical anion through electron transfer is a critical process in the electrochemical and metabolic pathways of many organic compounds. For this compound, computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding its propensity to accept an electron.

The process begins with the attachment of an electron to the neutral molecule, forming a radical anion. The stability and properties of this newly formed species are dictated by the molecule's electron affinity (EA). A positive electron affinity indicates that the radical anion is more stable than the neutral molecule, suggesting that its formation is energetically favorable. DFT studies on related molecules, such as primaquine (B1584692) and its derivatives, have shown that electron-withdrawing substituents significantly increase the adiabatic electron affinity, thereby promoting the formation of a stable radical anion. nih.gov In the case of this compound, the presence of three halogen atoms (Bromo, Fluoro, and Iodo) and a carboxylic acid group, all of which are electron-withdrawing, is expected to result in a high electron affinity and a stable radical anion.

Computational models can calculate both the adiabatic electron affinity (AEA), which accounts for the geometric relaxation of the molecule upon electron attachment, and the vertical electron affinity (VEA), where the radical anion retains the geometry of the neutral molecule. nih.gov A significant difference between AEA and VEA points to considerable geometric changes upon forming the radical anion. nih.gov For halogenated benzoic acids, the added electron is typically localized in the π-system of the aromatic ring, and the distribution of this new charge is heavily influenced by the positions and nature of the substituents.

While direct experimental data on this compound is scarce, analogies can be drawn from computational studies on other halogenated compounds. For instance, investigations into the anodic oxidation of iodobenzoic acids have demonstrated that the removal of an electron to form a radical cation is a key determining step. scilit.com This suggests that the reverse process, the addition of an electron to form a radical anion, would be similarly significant in reductive processes.

Table 1: Key Concepts in Modeling Electron Transfer

| Term | Description | Relevance to this compound |

| Radical Anion | A chemical species that has both a negative charge and an unpaired electron. | Formed when the molecule accepts an electron, a key step in its reduction. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | A high EA, expected for this molecule due to its electron-withdrawing groups, indicates a favorable formation of its radical anion. nih.gov |

| Adiabatic Electron Affinity (AEA) | The energy difference between the optimized neutral molecule and the optimized radical anion. | Provides the true stability of the radical anion. |

| Vertical Electron Affinity (VEA) | The energy difference between the neutral molecule and the radical anion at the geometry of the neutral molecule. | A positive VEA is a strong indicator of the formation of a stable radical anion. nih.gov |

Influence of Substituent Effects on Reduction Potentials

The reduction potential of a molecule is a measure of its tendency to acquire electrons and be reduced. This property is intrinsically linked to the molecule's electronic structure, which is modulated by its substituents. For this compound, the bromo, fluoro, iodo, and carboxyl groups each exert a distinct electronic influence.

Computational chemistry provides a powerful toolkit for dissecting these influences. The Hammett equation and its extensions, like the Yukawa-Tsuno equation, are often used to correlate reaction rates and equilibrium constants for substituted aromatic compounds with parameters that quantify the inductive and resonance effects of the substituents. nih.govresearchgate.net Theoretical studies on substituted benzoic acids have successfully used these correlations to understand their acidities, which are also governed by electronic effects. nih.gov

The halogens (F, Br, I) are electronegative and exert a strong electron-withdrawing inductive effect (-I), which tends to stabilize the radical anion and thus increase the reduction potential (making it less negative or more positive). The carboxyl group is also strongly electron-withdrawing. The combined effect of these four substituents on the benzene ring is a significant polarization of the electron density, making the ring electron-deficient and a better electron acceptor.

Studies on the electrochemical reduction of similar compounds have shown a clear correlation between the reduction potential and the electronic properties of the substituents. researchgate.net Generally, electron-withdrawing groups make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect. researchgate.net

Table 2: Expected Influence of Substituents on the Reduction Potential of this compound

| Substituent | Position | Electronic Effect | Expected Impact on Reduction Potential |

| -Br | 3 | Inductive: Electron-withdrawing (-I) Resonance: Electron-donating (+R) | Increase (more positive) |

| -F | 2, 4 | Inductive: Strongly Electron-withdrawing (-I) Resonance: Weakly Electron-donating (+R) | Significant Increase (more positive) |

| -I | 6 | Inductive: Electron-withdrawing (-I) Resonance: Electron-donating (+R) | Increase (more positive) |

| -COOH | 1 | Inductive & Resonance: Electron-withdrawing (-I, -R) | Significant Increase (more positive) |

Reaction Mechanism and Kinetics Simulations

Computational simulations are invaluable for mapping the complex reaction pathways and kinetics of molecules like this compound, especially in environments like the atmosphere where they can undergo degradation.

Computational Analysis of Atmospheric Oxidation Processes

The primary removal process for many aromatic compounds in the troposphere is oxidation by hydroxyl (•OH) radicals. rsc.orgrsc.org Computational studies on halogenated benzenes have shown that this oxidation can proceed via two main pathways: hydrogen abstraction from the aromatic ring or •OH addition to the ring. rsc.org

The atmospheric fate of this compound is of environmental interest, as halogenated aromatics can be persistent organic pollutants (POPs). rsc.org Computational models can calculate tropospheric lifetimes, which indicate the potential for a chemical to undergo long-range transport. rsc.org The reaction with other atmospheric oxidants, such as the nitrate (B79036) radical (NO₃•) and sulfate (B86663) radicals (SO₄•⁻), can also be modeled. nih.gov For benzoic acid, the reaction with •OH radicals is generally considered the most significant degradation pathway. nih.gov

Elucidation of Energy Pathways, Prereaction Complexes, and Transition States

Modern computational chemistry allows for the detailed mapping of a reaction's potential energy surface. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Theoretical investigations into the reaction of •OH radicals with halogenated benzenes have revealed that the reaction often proceeds through the formation of a prereaction complex, where the radical is weakly associated with the aromatic ring before the actual chemical bond is formed. rsc.org The calculation of the energy barrier (activation energy) associated with the transition state is key to determining the reaction rate. A lower energy barrier corresponds to a faster reaction.

For the reaction of this compound with an •OH radical, several addition pathways are possible, with the radical adding to different carbon atoms on the ring. Each pathway will have a unique transition state and energy barrier. Computational methods like DFT can be used to locate these transition states and calculate their energies. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state correctly connects the reactants (or prereaction complex) to the desired products (or intermediates). nih.gov

The subsequent reactions of the initially formed radical adduct are also computationally accessible. For example, in the presence of atmospheric oxygen (O₂), the adduct can form a peroxy radical, leading to a cascade of further reactions that ultimately break down the aromatic ring. nih.gov By simulating these complex energy pathways, a comprehensive picture of the atmospheric degradation mechanism of this compound can be constructed.

Applications in Advanced Organic Synthesis and Material Sciences

Synthesis of Complex Molecular Architectures

The strategic placement of multiple, electronically distinct halogen atoms on the benzoic acid scaffold positions 3-Bromo-2,4-difluoro-6-iodobenzoic acid as a versatile building block for intricate molecular designs.

Building Blocks for Biaryl Compounds and Polysubstituted Heteroarenes

Polyhalogenated biaryls are recognized as important motifs that serve as versatile starting points for creating more complex biaryl compounds. nih.gov The synthesis of polysubstituted biaryls and heteroarenes often relies on the site-selective functionalization of precursors bearing multiple halogen groups. nih.govbohrium.comincatt.nl In molecules containing both bromine and iodine, the C-I bond is weaker and therefore more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. bohrium.com This inherent reactivity difference allows for the selective reaction at the iodine-substituted position while the bromine atom remains intact for subsequent transformations.

This chemoselectivity enables a programmed approach to synthesis. For instance, the iodine at the C-6 position of this compound can be selectively coupled with an arylboronic acid to form a biaryl compound. The remaining bromine at the C-3 position can then be subjected to a second, different cross-coupling reaction, leading to the formation of a complex, non-symmetrical polysubstituted arene. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner. incatt.nl

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Carbon-Halogen Bond | Relative Reactivity | Typical Application |

|---|---|---|

| C-I | Highest | Initial, selective coupling site in polyhalogenated compounds. |

| C-Br | Intermediate | Second coupling site after selective C-I functionalization. |

| C-Cl | Lower | Generally requires more forcing reaction conditions or specific catalysts. |

Design and Synthesis of Functional Fluorinated Polymers

Fluorinated polymers are of significant interest in material sciences due to their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. The presence of fluorine atoms in a monomer can profoundly influence the properties of the resulting polymer. The 2,4-difluoro substitution pattern on this compound makes it a potential candidate as a monomer or a precursor to a monomer for functional fluorinated polymers.

By leveraging the reactivity of the bromo and iodo groups, this molecule could be incorporated into a polymer backbone through sequential cross-coupling reactions. For example, a polycondensation reaction could be designed where the C-I bond is first used for chain propagation, followed by a post-polymerization modification at the C-Br position to introduce specific functionalities along the polymer chain. The fluorine atoms would be retained as stable substituents, imparting the desired fluorinated characteristics to the final material. Functionalized arenes and heteroarenes are known to be key components in a wide array of polymers and electronic materials. nih.gov

On-Surface Synthesis and Controlled C-C Coupling

On-surface synthesis has emerged as a powerful bottom-up approach to create atomically precise low-dimensional nanostructures, such as graphene nanoribbons and covalent networks, directly on a solid support. nih.govbohrium.com This field relies on the use of specifically designed molecular precursors that react in a controlled manner on a catalytic surface.

Engineering Molecular Structures on Support Surfaces

Polyhalogenated aromatic molecules are common precursors in on-surface synthesis, particularly in Ullmann-type coupling reactions where carbon-halogen bonds are activated by a metal surface (e.g., gold, silver, or copper) to form radicals that subsequently couple. bohrium.com The structure of the precursor molecule directly dictates the geometry of the resulting nanostructure. A molecule like this compound, with its multiple reactive sites, could be used to form complex, two-dimensional (2D) covalent networks. The carboxylic acid group could further influence the self-assembly of the precursor molecules on the surface through hydrogen bonding prior to covalent coupling.

Step-wise Synthesis through Differential Halogen Reactivity on Surfaces

The difference in the bond dissociation energy between C-I and C-Br bonds can be exploited to achieve stepwise control over on-surface polymerization. The C-I bond, being weaker, can be cleaved at a lower annealing temperature, while the stronger C-Br bond requires a higher temperature for activation.

This differential reactivity allows for a sequential coupling strategy. In the case of this compound deposited on a suitable surface:

Step 1 (Lower Temperature): Annealing at a lower temperature would selectively cleave the C-I bonds. This would lead to the formation of radicals at the C-6 position, resulting in the growth of one-dimensional (1D) polymer chains linked at this site.

Step 2 (Higher Temperature): Subsequent annealing at a higher temperature would activate the C-Br bonds. This would cause the pre-formed 1D chains to couple with each other at the C-3 position, forming an interconnected 2D covalent network.

This method provides precise control over the dimensionality and structure of the final on-surface architecture.

Table 2: Hypothetical Stepwise On-Surface Synthesis Protocol

| Step | Annealing Temperature | Bond Activated | Resulting Structure |

|---|---|---|---|

| 1 | Low (e.g., ~200 °C) | C-I | 1D Polymer Chains |

Strategic Utilization of Halogen Substituents as Protective Groups in Arene Chemistry

In the synthesis of complex, multi-substituted aromatic compounds, it is often necessary to perform reactions at specific sites while others are temporarily blocked. The differential reactivity of various halogen substituents can be used as a "protecting group" strategy without the need for traditional protecting group chemistry involving additional synthesis steps. incatt.nl

In a molecule like this compound, the iodine atom is the most reactive site in typical palladium-catalyzed cross-coupling reactions. One can selectively perform a reaction at the C-I position, for example, a Sonogashira, Suzuki, or Heck coupling. During this transformation, the C-Br bond remains unreacted under the chosen reaction conditions.

In this context, the bromine atom at the C-3 position effectively acts as a placeholder or a masked reactive site. Once the desired transformation at the C-6 position is complete, the bromine can be functionalized in a subsequent step, potentially under different catalytic conditions. This strategy of site-selective cross-coupling is a powerful tool for the efficient construction of polyfunctional arenes, as it minimizes the number of synthetic steps and avoids the complexities of traditional protecting group manipulations. incatt.nl

Role as a Key Intermediate in Multi-Step Organic Syntheses

This compound serves as a highly functionalized and versatile building block in advanced multi-step organic synthesis. The strategic placement of three distinct halogen atoms—iodine, bromine, and fluorine—on the benzoic acid core provides chemists with a powerful tool for regioselective functionalization. This structural arrangement is crucial as it allows for the stepwise and controlled introduction of different molecular fragments, leveraging the differential reactivity of the carbon-halogen bonds.

The utility of polyhalogenated aromatic compounds as synthetic intermediates is well-established, particularly in the context of metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is typically the most reactive and susceptible to oxidative addition to a metal catalyst (e.g., palladium), followed by the carbon-bromine (C-Br) bond. The carbon-fluorine (C-F) bond is generally the most robust and least reactive under these conditions. This reactivity hierarchy enables chemists to perform sequential coupling reactions at specific positions on the aromatic ring. For instance, a Suzuki, Heck, or Sonogashira coupling reaction can be performed selectively at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction.

This stepwise approach is fundamental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. While specific multi-step syntheses commencing directly from this compound are proprietary or not widely published, its structure is emblematic of intermediates designed for complex molecular construction. The general strategy involves using a series of tailored reactions to build molecular complexity from a pre-functionalized core.

Table 1: Regioselective Reactivity in Cross-Coupling Reactions

This interactive table outlines the typical reactivity order of carbon-halogen bonds in this compound, which is foundational to its role as a key intermediate in sequential synthesis.

| Position | Halogen | Bond Type | Typical Reactivity in Pd-Catalyzed Cross-Coupling | Potential Coupling Reactions |

| C6 | Iodine | C-I | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| C3 | Bromine | C-Br | Intermediate | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| C2, C4 | Fluorine | C-F | Lowest | Generally unreactive under standard cross-coupling conditions |

Exploration of Halogen Bonding and Other Non-Covalent Interactions in Supramolecular Assembly

The unique substitution pattern of this compound makes it a compelling candidate for studies in supramolecular chemistry and crystal engineering. The assembly of individual molecules into larger, well-defined architectures relies on a variety of non-covalent interactions, with halogen bonding and hydrogen bonding being particularly significant. nih.gov

Halogen Bonding:

The iodine and bromine atoms on the molecule are capable of acting as potent halogen bond (XB) donors. A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic species, such as a lone pair on a nitrogen or oxygen atom. nih.gov In this compound, the electron-withdrawing nature of the aromatic ring and the other halogen substituents enhances the electrophilic character of the iodine and bromine atoms, making them effective XB donors.

Research on similar halo-substituted benzoic acids has demonstrated that I···N, Br···N, and I···O halogen bonds can play a crucial role in organizing molecules into extended one- and two-dimensional networks. nih.gov These interactions provide a reliable method for constructing solid-state structures with predictable connectivity and dimensionality. nih.gov

Hydrogen Bonding and Other Interactions:

The carboxylic acid group is a classic functional group for forming strong and directional hydrogen bonds. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of robust synthons, such as the common carboxylic acid dimer, or interactions with other functional groups like pyridines or amides. nih.gov

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

This interactive table summarizes the non-covalent interactions that this compound can participate in, which are key to its application in materials science and crystal engineering.

| Interacting Group/Atom | Type of Interaction | Role of the Compound | Potential Interacting Partner | Resulting Supramolecular Motif |

| Iodine Atom (C-I) | Halogen Bond | Donor | Nitrogen (e.g., pyridine), Oxygen (e.g., carbonyl) | Chains, networks, discrete complexes |

| Bromine Atom (C-Br) | Halogen Bond | Donor | Nitrogen, Oxygen | Structural support in extended architectures |

| Carboxylic Acid (-COOH) | Hydrogen Bond | Donor & Acceptor | Another carboxylic acid, amides, pyridines | Dimers, chains, sheets |

| Fluorine Atoms (C-F) | Weak H-bonds, dipole-dipole | Acceptor | C-H groups | Crystal packing stabilization |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-bromo-2,4-difluoro-6-iodobenzoic acid?

- Methodology :

- Start with a benzoic acid scaffold and employ sequential halogenation. For example, iodination can be achieved via directed ortho-metalation (DoM) using a directing group (e.g., carboxylic acid), followed by electrophilic substitution. Bromination and fluorination steps may use reagents like N-bromosuccinimide (NBS) or Selectfluor, respectively.

- Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Monitor purity via HPLC or GC (>95% purity thresholds are common, as seen in halogenated benzoic acid analogs) .

- Data Reference :

- Related compounds (e.g., 2-bromo-6-iodobenzoic acid) are synthesized via iodination of brominated precursors under controlled temperatures (e.g., 80–100°C) .

Q. How can researchers validate the regioselectivity of halogen substitutions in this compound?

- Methodology :

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example, fluorine substituents show distinct coupling constants in ¹⁹F NMR (~15–20 ppm for meta-fluorines).

- X-ray crystallography provides definitive structural proof, as seen in analogs like 3-bromo-5-iodobenzoic acid .

Q. What are the recommended storage conditions to prevent degradation?

- Methodology :

- Store at 0–6°C in amber vials to avoid light-induced decomposition (common in iodinated aromatics). Use desiccants to prevent hydrolysis of the carboxylic acid group. Stability studies on similar compounds (e.g., 4-bromo-2-fluorophenylboronic acid) recommend inert atmospheres (argon/nitrogen) for long-term storage .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or esterification) be minimized during synthesis?

- Methodology :

- Optimize reaction conditions: Use anhydrous solvents (e.g., dry THF) to prevent esterification of the carboxylic acid group. For iodination, employ catalysts like Pd(OAc)₂ to enhance selectivity and reduce dehalogenation .

- Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates (e.g., ester byproducts at ~1700 cm⁻¹ carbonyl stretches).

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance, the iodine atom’s polarizability enhances Suzuki-Miyaura coupling reactivity at the 6-position .

- Compare with experimental The Heck reaction efficiency of 3-bromo-5-iodobenzoic acid derivatives correlates with computed Fukui indices for electrophilic attack .

Q. How do steric and electronic effects influence its utility in designing kinase inhibitors?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase active sites. The bulky iodine and fluorine atoms may occupy hydrophobic pockets, as seen in thromboxane receptor antagonists derived from iodobenzoic acids .

- Synthesize analogs (e.g., replacing iodine with trifluoromethyl groups) and compare IC₅₀ values in enzyme assays .

Q. How to resolve contradictions in thermal stability data during scale-up synthesis?

- Methodology :

- Conduct reaction calorimetry (e.g., RC1e) to map exothermic profiles. For example, nitration steps in halogenated aromatics require strict temperature control (<5°C) to avoid runaway reactions .

- Compare DSC/TGA data with literature: Analogs like 3-bromo-2,2-bis(bromomethyl)propanoic acid show decomposition peaks at ~200°C, suggesting similar thermal thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.